
(5-Chlorofuran-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (5-chloro-2-furanyl)phenyl- is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a methanone group attached to a 5-chloro-2-furanyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-furanyl)phenyl- typically involves the reaction of 5-chloro-2-furanyl with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
5-chloro-2-furanyl+benzoyl chloridepyridine, refluxMethanone, (5-chloro-2-furanyl)phenyl-
Industrial Production Methods
On an industrial scale, the production of Methanone, (5-chloro-2-furanyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (5-chloro-2-furanyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (5-chloro-2-furanyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanone, (5-chloro-2-furanyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, (5-chloro-2-(methylamino)phenyl)phenyl-
- Methanone, (5-chloro-1-methyl-1H-imidazol-2-yl)-2-furanyl-
- Methanone, (5-chloro-2-furanyl)phenyl-
Uniqueness
Methanone, (5-chloro-2-furanyl)phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
14360-55-5 |
|---|---|
Molekularformel |
C11H7ClO2 |
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
(5-chlorofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7ClO2/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
RLNRVYWKYYSVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)
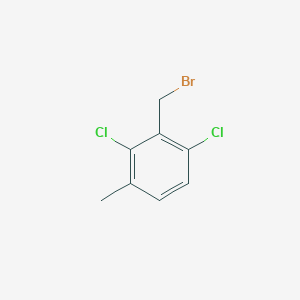
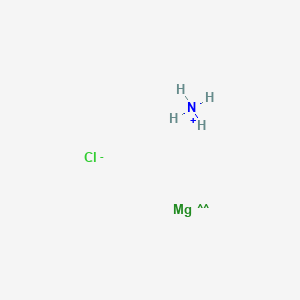

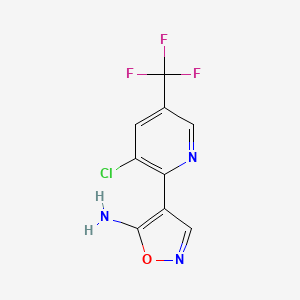
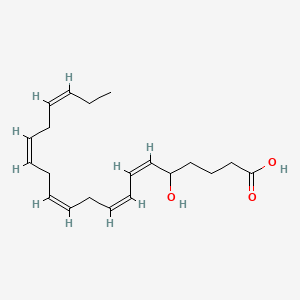
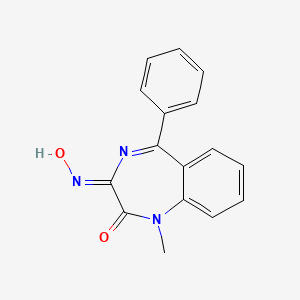
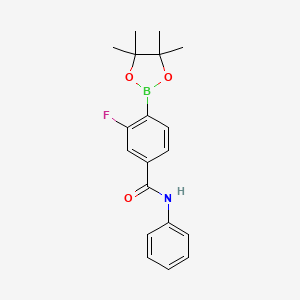
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)

![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)
